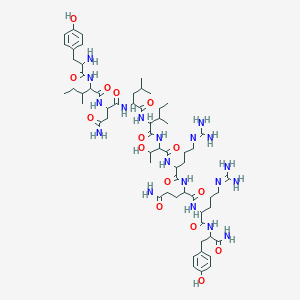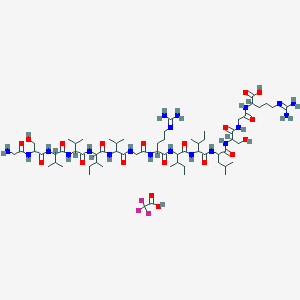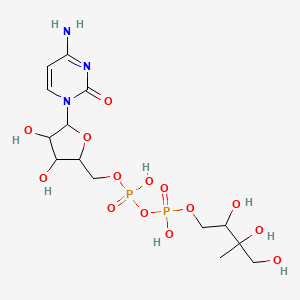![molecular formula C26H30O9 B12319331 [4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12319331.png)
[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,6-Diacetyloxy-3,5-bis(fenilmetoxi)oxan-2-il]acetato de metilo es un compuesto orgánico complejo con la fórmula molecular C26H30O9. Se caracteriza por la presencia de múltiples grupos acetoxi y fenilmetoxi unidos a un anillo de oxano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [4,6-Diacetyloxy-3,5-bis(fenilmetoxi)oxan-2-il]acetato de metilo normalmente implica múltiples pasos, comenzando con moléculas orgánicas más simples. Un método común involucra la protección de grupos hidroxilo, seguido de reacciones de acetilación y bencilación. Las condiciones de reacción a menudo requieren el uso de catalizadores y solventes específicos para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis orgánica a gran escala, incluyendo el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar la eficiencia. El proceso también puede incluir pasos de purificación como recristalización o cromatografía para asegurar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
[4,6-Diacetyloxy-3,5-bis(fenilmetoxi)oxan-2-il]acetato de metilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esto se puede utilizar para eliminar grupos que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan con frecuencia.
Sustitución: Los agentes halogenantes como el cloruro de tionilo (SOCl2) o los nucleófilos como el metóxido de sodio (NaOCH3) son comunes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
Química
En química, [4,6-Diacetyloxy-3,5-bis(fenilmetoxi)oxan-2-il]acetato de metilo se utiliza como intermedio en la síntesis de moléculas más complejas. Su estructura única permite la exploración de varios mecanismos y vías de reacción.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones de las enzimas y las vías metabólicas. Su complejidad estructural lo convierte en una herramienta valiosa para sondear la especificidad y actividad de diversos catalizadores biológicos.
Medicina
En medicina, [4,6-Diacetyloxy-3,5-bis(fenilmetoxi)oxan-2-il]acetato de metilo puede investigarse por sus posibles propiedades terapéuticas. Su capacidad para interactuar con moléculas biológicas podría conducir al desarrollo de nuevos fármacos o tratamientos.
Industria
En aplicaciones industriales, este compuesto se puede utilizar en la producción de productos químicos especiales, polímeros y otros materiales. Su reactividad y estabilidad lo hacen adecuado para varios procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de [4,6-Diacetyloxy-3,5-bis(fenilmetoxi)oxan-2-il]acetato de metilo implica su interacción con objetivos moleculares específicos. Estas interacciones pueden modular la actividad de las enzimas o los receptores, lo que lleva a cambios en los procesos celulares. Las vías involucradas pueden incluir la transducción de señales, la expresión genética o la regulación metabólica.
Comparación Con Compuestos Similares
Compuestos similares
- 2,4-Bis-O-(fenilmetil)-α-D-glucopiranosa Triacetato
- 2,4-Di-O-bencil-1,3,6-tri-O-acetil-α-D-glucopiranosa
- 2,3-Dimetilbencilamina
Singularidad
En comparación con compuestos similares, [4,6-Diacetyloxy-3,5-bis(fenilmetoxi)oxan-2-il]acetato de metilo destaca por su disposición específica de grupos acetoxi y fenilmetoxi. Esta estructura única imparte propiedades químicas y reactividad distintas, lo que lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
IUPAC Name |
[4,6-diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(33-18(2)28)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUYNTYUSYJZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(Hydroxymethyl)phenyl]propan-2-ol](/img/structure/B12319248.png)
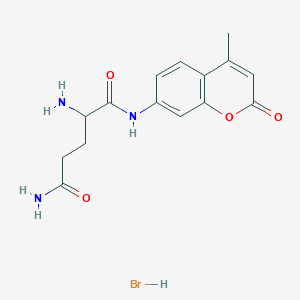
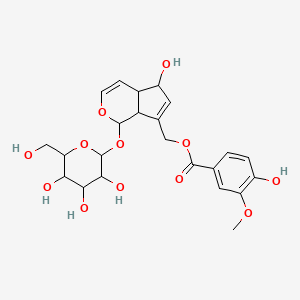
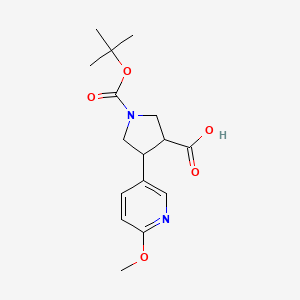
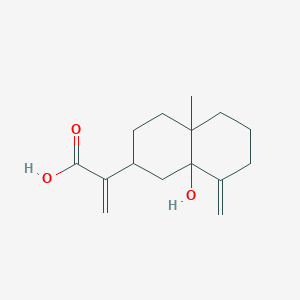
![(2-Hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl) acetate](/img/structure/B12319281.png)
![alpha-D-[1-13C]Glucopyranosyl 1-phosphate dicyclohexylammonium salt, monohydrate](/img/structure/B12319285.png)
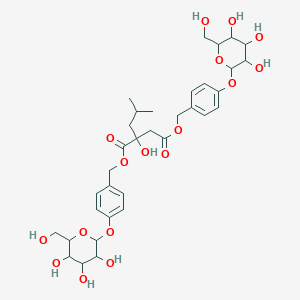
![6,8-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one](/img/structure/B12319292.png)
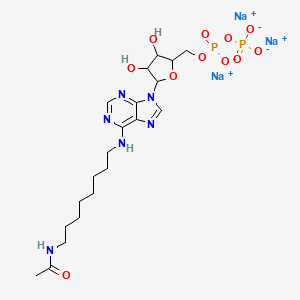
![2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12319301.png)
